N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine
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Overview
Description
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutanamine moiety attached to a pyrazole ring via a propyl linker. The presence of the methyl group on the pyrazole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.
Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propylamine group.
Cyclobutanation: The final step involves the formation of the cyclobutanamine moiety, which can be achieved through a cyclization reaction using a suitable cyclobutane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclobutane ring.
Uniqueness
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine is unique due to its specific combination of a pyrazole ring, a propyl linker, and a cyclobutanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C11H19N3/c1-9-10(8-13-14-9)4-3-7-12-11-5-2-6-11/h8,11-12H,2-7H2,1H3,(H,13,14) |
InChI Key |
AKPLEIJFTJFECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2CCC2 |
Origin of Product |
United States |
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